molecular formula C30H44N4O10S B609741 Omadacycline (mesylate) CAS No. 1196800-40-4

Omadacycline (mesylate)

カタログ番号 B609741
CAS番号: 1196800-40-4
分子量: 652.76
InChIキー: BRTZQVQPPVIFKG-XGLFQKEBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Omadacycline, also known as PTK 0796 and Amadacyclin, is a novel first-in-class aminomethylcycline with potent activity against important skin and pneumonia pathogens . It has been used in trials studying the treatment of bacterial pneumonia, bacterial infections, community-acquired infections, and skin structures and soft tissue infections .


Synthesis Analysis

Omadacycline has had chemical structure modifications at the C9 and C7 positions of the core tetracycline rings that allow stability in the efflux pump and ribosomal protection protein mechanisms of tetracycline resistance . It was discovered that alkyl groups extending at least three carbons from the aminomethyl side chain were most preferred, and branched alkyl chains as well as piperidine analogs displayed superior activity .


Molecular Structure Analysis

Omadacycline, a derivative of minocycline, has a chemical structure similar to tigecycline with an alkylaminomethyl group replacing the glycylamido group at the C-9 position of the D-ring of the tetracycline core . The chemical formula of Omadacycline is C29H40N4O7 .


Chemical Reactions Analysis

Omadacycline has a large volume of distribution (190 L) and low plasma protein binding (21.3%) that was concentration independent . Systemic exposure of omadacycline in epithelial lining fluid (ELF) and alveolar macrophages was greater than in plasma in healthy adult subjects . Omadacycline is excreted unchanged in the feces (81.1%) and urine (14.4%), and has a low potential for drug–drug interactions since it was not a substrate, inhibitor, or inducer of major cytochrome-metabolizing enzymes or organic anion transporters (OATs) .


Physical And Chemical Properties Analysis

Omadacycline has a volume of distribution (Vd) ranging from 190 to 204 L, a terminal elimination half-life (t½) of 13.5–17.1 h, total clearance (CL T) of 8.8–10.6 L/h, and protein binding of 21.3% in healthy subjects . Oral bioavailability of omadacycline is estimated to be 34.5% .

科学的研究の応用

Microbiology and Preclinical Review

Omadacycline mesylate, a novel aminomethylcycline antimicrobial, is a semisynthetic derivative of tetracycline. It exhibits potent activity against a broad spectrum of bacteria, including gram-positive and many gram-negative bacteria, as well as atypical and anaerobic pathogens. This includes resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. It also demonstrates activity against pathogens like Legionella pneumophila, Mycoplasma spp., and Clostridioides difficile. The review summarizes the comprehensive microbiology profile and preclinical studies of Omadacycline, shedding light on its spectrum of activity, pharmacodynamics, and efficacy both in vitro and in vivo animal studies (Karlowsky, Steenbergen, & Zhanel, 2019).

Discovery and Pharmacology

Omadacycline is being developed for both oral and intravenous administration to treat community-acquired bacterial infections. The structural modifications in Omadacycline, like the aminomethyl substituent at the C9 position, enable it to overcome resistance mechanisms that affect older generation tetracyclines. It's characterized by its broad antimicrobial activity against both Gram-positive and Gram-negative aerobes, anaerobes, and atypical pathogens. Its pharmacological profile, including dosing and tolerability, compares favorably with contemporary antibiotics, offering a promising solution for serious community-acquired infections where resistance is a growing concern (Tanaka, Steenbergen, & Villano, 2016).

Clinical Perspective and Expert Opinion

Omadacycline's integration into clinical use necessitates a robust understanding of clinical decision-making nuances. This antibiotic builds upon the favorable attributes of tetracycline antibiotics, providing reliable empirical coverage for significant pathogens like Staphylococcus aureus and Streptococcus spp. A comprehensive evaluation of its pharmacology, microbiology, and clinical trials emphasize the importance of a more profound understanding of such antibiotics to optimize patient outcomes and streamline healthcare processes (Sakoulas, Nowak, & Geriak, 2023).

Role in Skin and Soft Tissue Infections

Omadacycline's potential in treating skin and soft tissue infections (SSTIs) is particularly notable due to its antimicrobial activity against pathogens commonly associated with SSTIs, including MRSA, Gram-negative aerobes, and some anaerobes. Its pharmacokinetic characteristics allow for both intravenous and oral administration. Clinical trials like the Phase 3 OASIS-1 trial highlighted its clinical efficacy, safety profile, and the fact that it does not require dosage adjustments for factors like age, sex, or hepatic or renal impairment (Montravers, Tran-Dinh, & Tanaka, 2017).

特性

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O7.CH4O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-5(2,3)4/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H3,(H,2,3,4)/t13-,16-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTZQVQPPVIFKG-XGLFQKEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omadacycline (mesylate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omadacycline (mesylate)
Reactant of Route 2
Omadacycline (mesylate)
Reactant of Route 3
Omadacycline (mesylate)
Reactant of Route 4
Omadacycline (mesylate)
Reactant of Route 5
Reactant of Route 5
Omadacycline (mesylate)
Reactant of Route 6
Omadacycline (mesylate)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。